N-benzyl-4-(4-morpholinyl)benzamide
Description
N-Benzyl-4-(4-morpholinyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a benzyl group at the amide nitrogen and a morpholine ring at the para position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-benzyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHZSXOIOIXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of N-benzyl-4-(4-morpholinyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis based on functional group variations and biological activities:
Morpholine-Containing Benzamides
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide | Thiazole ring, morpholinyl acetyl group | Antibacterial, acetylcholinesterase inhibition | Thiazole substituent introduces additional heterocyclic interactions. |
| 4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide | Morpholinosulfonyl group, pyrazole | Not explicitly reported; sulfonyl groups often enhance enzyme binding. | Sulfonyl group replaces morpholinyl, altering electronic properties. |
| N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | Benzothiazole, morpholinosulfonyl | Enhanced bioactivity due to benzothiazole’s aromaticity. | Ethoxybenzothiazole moiety introduces bulkier substituents. |
Key Insight : Morpholine-containing analogs often exhibit enzyme inhibitory or antimicrobial effects. The target compound’s lack of additional heterocycles (e.g., thiazole or pyrazole) may reduce off-target interactions but limit broad-spectrum activity .
Benzamides with Heterocyclic Substituents
Key Insight : Heterocyclic substituents (e.g., tetrazole, imidazole) expand biological target diversity but may compromise metabolic stability compared to morpholine’s balanced hydrophilicity .
Benzamides with Sulfonyl or Phosphoryl Groups
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| N-Benzyl-4-(diphenylphosphoryl)benzamide | Diphenylphosphoryl group | Material science applications, kinase inhibition | Phosphoryl group’s electronegativity differs from morpholinyl. |
| 4-(Methylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide | Methylsulfonyl, thiazole | Anti-inflammatory, COX-2 inhibition. | Sulfonyl groups enhance acidity and solubility. |
Key Insight : Sulfonyl/phosphoryl groups improve solubility and enzyme binding but lack morpholine’s conformational flexibility, which is critical for allosteric modulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-4-(4-morpholinyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a 4-morpholinyl-substituted benzoyl chloride. Key steps include:
- Amide bond formation : Conducted under anhydrous conditions using a coupling agent (e.g., DCC or EDC) in dichloromethane or THF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
- Yield optimization : Reaction temperature and solvent polarity significantly affect yields. For example, THF at 25°C may yield 65–75%, while DMF at higher temperatures risks decomposition .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the benzyl, morpholine, and benzamide moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while morpholine protons resonate at δ 3.5–3.7 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 337.18) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) or morpholine (e.g., replacing with piperazine) .
- Biological testing : Compare IC values across analogs. For example:
| Analog | Modification | IC (EGFR Inhibition) |
|---|---|---|
| Parent compound | None | 8.2 µM |
| 4-Fluorobenzyl derivative | Fluorine substitution | 5.1 µM |
| Piperazine variant | Morpholine replacement | 12.4 µM |
- Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. How should researchers resolve contradictions in biological activity data between similar benzamide derivatives?
- Methodological Answer :
- Control experiments : Verify assay conditions (e.g., pH, serum content) that may affect compound stability .
- Metabolic stability : Perform liver microsome assays to assess differences in degradation rates .
- Solubility analysis : Use shake-flask methods to compare logP values; poor solubility may explain false-negative results .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on beads to identify binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- Gene expression analysis : RNA sequencing of treated vs. untreated cells reveals downstream pathways (e.g., apoptosis markers) .
Q. How can researchers mitigate toxicity or stability issues during in vitro studies?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
- Serum compatibility : Pre-test in cell culture medium with 10% FBS; if precipitation occurs, use cyclodextrin-based solubilizers .
- Metabolite identification : LC-MS/MS analysis of incubated samples (e.g., with hepatocytes) identifies toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
